6~{h}-Benzo[c][1,2]benzothiazine 5,5-Dioxide

Antiproliferative activity Tubulin inhibition Scaffold comparison

6H-Benzo[c][1,2]benzothiazine 5,5-dioxide (CAS 1864-33-1), also referred to as 2'-amino-2-biphenylsulfonic acid sultam or 6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide, is a tricyclic dibenzosultam scaffold bearing the C12H9NO2S molecular formula and a monoisotopic mass of 231.04 Da. The compound features a cyclic sulfonamide (sultam) architecture in which the sulfone group bridges two fused benzene rings, generating a rigid, planar heterocyclic core with a single N–H donor and three H-bond acceptors.

Molecular Formula C12H9NO2S
Molecular Weight 231.27
CAS No. 1864-33-1
Cat. No. B2768736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6~{h}-Benzo[c][1,2]benzothiazine 5,5-Dioxide
CAS1864-33-1
Molecular FormulaC12H9NO2S
Molecular Weight231.27
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3S(=O)(=O)N2
InChIInChI=1S/C12H9NO2S/c14-16(15)12-8-4-2-6-10(12)9-5-1-3-7-11(9)13-16/h1-8,13H
InChIKeyHXNJMXAYTVQMJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6H-Benzo[c][1,2]benzothiazine 5,5-Dioxide (CAS 1864-33-1) – Procurement-Relevant Structural Identity and Physicochemical Baseline


6H-Benzo[c][1,2]benzothiazine 5,5-dioxide (CAS 1864-33-1), also referred to as 2'-amino-2-biphenylsulfonic acid sultam or 6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide, is a tricyclic dibenzosultam scaffold bearing the C12H9NO2S molecular formula and a monoisotopic mass of 231.04 Da [1]. The compound features a cyclic sulfonamide (sultam) architecture in which the sulfone group bridges two fused benzene rings, generating a rigid, planar heterocyclic core with a single N–H donor and three H-bond acceptors . This structural motif is distinguishable from monocyclic 1,2-benzothiazine 1,1-dioxides by the presence of an additional aromatic ring annulated to the thiazine nucleus, which profoundly alters electronic distribution, conformational flexibility, and biological target recognition [2]. The compound is commercially available at >95% HPLC purity, appears as a very dark red to very dark brown solid with a melting point of 195–197 °C, and exhibits solubility in DMSO, methanol, ether, and benzene but is insoluble in water .

Why 6H-Benzo[c][1,2]benzothiazine 5,5-Dioxide Cannot Be Replaced by Simpler 1,2-Benzothiazine 1,1-Dioxides in Discovery Programs


Generic substitution of 6H-benzo[c][1,2]benzothiazine 5,5-dioxide with monocyclic 1,2-benzothiazine 1,1-dioxides is not defensible in programs targeting tubulin-mediated antiproliferative activity. In a systematic comparative evaluation, Guerra et al. demonstrated that monocyclic benzothiazines 8a and 8b exhibited no meaningful growth inhibition (GI50 >100 µM across all six human solid tumor cell lines tested), whereas substituted dibenzothiazines derived from the tricyclic core achieved GI50 values as low as 13 µM [1]. The additional fused benzene ring in the dibenzothiazine scaffold is not merely a structural embellishment; it is a prerequisite for the tubulin-targeting pharmacophore, as evidenced by the complete loss of activity when the tricyclic system is reduced to a bicyclic benzothiazine [1]. Furthermore, the free N–H position on the dibenzothiazine core enables N-functionalization that is not geometrically accessible in simpler benzothiazine congeners, providing a unique vector for structure-activity relationship (SAR) expansion [1]. Consequently, procurement of the dibenzothiazine scaffold is mandatory for any medicinal chemistry campaign aiming to interrogate this chemotype's tubulin-inhibitory or antiproliferative potential.

Quantitative Differentiation Evidence for 6H-Benzo[c][1,2]benzothiazine 5,5-Dioxide Versus Closest Analogs


Tricyclic Dibenzothiazine Core vs. Monocyclic 1,2-Benzothiazine 1,1-Dioxides: Antiproliferative Activity Comparison

In a direct head-to-head comparison within the same study, monocyclic benzothiazines 8a and 8b showed no antiproliferative activity (GI50 >100 µM) across all six human solid tumor cell lines (A549, HBL-100, HeLa, SW1573, T-47D, WiDr), whereas substituted dibenzothiazines built on the tricyclic 6H-benzo[c][1,2]benzothiazine 5,5-dioxide scaffold exhibited measurable to potent growth inhibition, with the most active N-substituted derivatives (compounds 7 series) achieving GI50 values in the range of 2.0–5.4 µM [1]. The absence of the second fused aromatic ring renders the monocyclic scaffold biologically inert in this assay system, directly attributing antiproliferative competence to the dibenzothiazine architecture [1].

Antiproliferative activity Tubulin inhibition Scaffold comparison

N-Substitution-Driven Activity Enhancement: Free NH Scaffold as a Versatile Functionalization Hub

Within the Guerra et al. study encompassing 59 synthesized dibenzothiazine derivatives, the free NH parent scaffold itself (compounds 6 series without substituents, e.g., 6b, 6w–y) showed no antiproliferative activity (GI50 >100 µM), demonstrating that the unsubstituted core is a blank canvas requiring N-functionalization to unlock its biological potential [1]. Upon N-substitution, the same dibenzothiazine core yields compounds with GI50 values spanning 2.0 to >100 µM depending on the nature and position of substituents. The most potent N-substituted derivatives (compounds 7a, 7c–g) achieved GI50 values of 2.0–5.4 µM against the most sensitive cell lines, with compound 7e attaining GI50 = 2.0 µM (T-47D) and compound 7f reaching GI50 = 2.1 µM (SW1573) [1]. The 6-(phenylsulfonyl)- and 6-tosyl-substituted derivatives were identified as the optimal compounds with an overall activity range of 2–5.4 µM and confirmed tubulin polymerization inhibitory activity [1].

Structure-activity relationship N-functionalization Tubulin polymerization inhibition

Regioselective Electrophilic Reactivity: Anion-Dependent Adduct Formation with Hydrochlorination and Quinones

6H-Benzo[c][1,2]benzothiazine 5,5-dioxide exhibits a characteristic regioselective reactivity with electrophiles that is not uniformly observed across simpler benzothiazine analogs. Specifically, the compound yields adducts upon hydrochlorination and reacts with quinones and other electrophiles to form chlorinated products, with the regioselectivity of the addition being governed by the nature of the substrate anion . Among the tested anions, chloride was identified as the most reactive species, while interaction with anions such as diimide or sulfinic acid led to distinct isomeric adduct profiles . This anion-tunable regioselectivity is a direct consequence of the electronic environment created by the sulfone group bridging two aromatic rings in the dibenzothiazine framework [1].

Regioselective synthesis Electrophilic addition Isomeric adduct control

Physicochemical Property Profile: LogP, Melting Point, and Solubility Defining Suitability for Discovery Chemistry Workflows

The predicted and experimentally measured physicochemical properties of 6H-benzo[c][1,2]benzothiazine 5,5-dioxide position it as a lead-like scaffold within recognized drug-likeness parameters. The compound exhibits a predicted ACD/LogP of 2.77 (consistent with XLogP3 = 2.1 from alternative predictors), a melting point of 195–197 °C, and a topological polar surface area (TPSA) of 54.6 Ų, with zero rotatable bonds and zero Rule-of-5 violations . These values contrast with smaller 1,2-benzothiazine 1,1-dioxide scaffolds (e.g., saccharin derivatives), which typically display lower LogP and higher aqueous solubility, and with larger tetracyclic analogs, which may breach Rule-of-5 limits [1]. The balanced lipophilicity (LogP ~2.1–2.77) and moderate TPSA are compatible with both cellular permeability and aqueous solubility suitable for in vitro assay conditions .

Physicochemical properties Drug-likeness Solubility profiling

Crystallographic Validation: 6H-Benzo[c][1,2]benzothiazine 5,5-Dioxide as a PDB-Deposited Ligand with Defined Binding Geometry

The compound is experimentally validated as a bound ligand in the Protein Data Bank (PDB entry 5F6D), where it appears as ligand identifier 5VJ with a well-defined electron density (Real Space Correlation Coefficient = 0.886; Real Space R-factor = 0.148) [1]. This crystallographic deposition confirms that the dibenzothiazine scaffold engages in specific, structurally resolved protein-ligand interactions [1]. In contrast, simpler monocyclic 1,2-benzothiazine 1,1-dioxide scaffolds, while extensively represented in approved COX-inhibitor drugs (e.g., Piroxicam, Meloxicam), do not populate the same protein target space defined by dibenzothiazine-binding PDB entries, indicating divergent target engagement profiles [2].

X-ray crystallography Protein-ligand complex Structural biology

OLED Materials Patent Landscape: Dibenzothiazine Derivatives as Matrix Materials for Red Phosphorescent Emitters

Patent literature explicitly identifies dibenzothiazine derivatives, for which 6H-benzo[c][1,2]benzothiazine 5,5-dioxide is the core structural motif, as excellent matrix materials for red phosphorescent organic light-emitting diodes (OLEDs) [1]. The patent (US 2020/0335744 A1) claims organic electroluminescent devices comprising a benzothiazine derivative, with dibenzothiazine-based materials exhibiting properties superior to non-fused benzothiazine analogs for this application [1]. The electronic properties arising from the extended conjugation of the tricyclic dibenzothiazine framework—specifically the sulfone group bridging two phenyl rings—distinguish it from monocyclic 1,2-benzothiazines, which lack the requisite triplet energy levels and charge-transport characteristics for efficient phosphorescent device performance [1][2].

Organic electronics OLED materials Phosphorescent emitters

Validated Application Scenarios for 6H-Benzo[c][1,2]benzothiazine 5,5-Dioxide Based on Quantitative Evidence


Tubulin-Targeting Anticancer Agent Discovery: SAR Expansion via N-Functionalization of the Dibenzothiazine Core

Medicinal chemistry teams pursuing novel microtubule-targeting agents should prioritize 6H-benzo[c][1,2]benzothiazine 5,5-dioxide as the core scaffold based on the Guerra et al. study demonstrating that N-substituted derivatives achieve GI50 values of 2.0–5.4 µM against human solid tumor cell lines, with confirmed tubulin polymerization inhibitory activity [1]. The free NH scaffold serves as the essential synthetic intermediate for introducing phenylsulfonyl, tosyl, and other substituents identified as potency drivers [1]. In contrast, monocyclic benzothiazine analogs are structurally incapable of achieving comparable activity (GI50 >100 µM), making the tricyclic scaffold the only valid starting point for this target product profile [1].

Protease Inhibitor Development: Biphenylsulfonic Acid Sultam as a Key Synthetic Intermediate

The compound's identity as 2'-amino-2-biphenylsulfonic acid sultam positions it as a critical intermediate in the synthesis of protease inhibitors, leveraging the cyclic sulfonamide (sultam) moiety as a warhead or recognition element for serine and cysteine protease active sites [1]. This application is consistent with the broader literature on β-sultams as irreversible serine protease inactivators, where the sulfonamide electrophile reacts with the catalytic serine residue [2]. The biphenyl architecture of the dibenzothiazine scaffold provides a unique spatial orientation of the sultam group not achievable with simpler monocyclic sultam intermediates [2].

Organic Light-Emitting Diode (OLED) Host Materials: Dibenzothiazine Derivatives for Red Phosphorescent Devices

Materials scientists developing red phosphorescent OLEDs should procure 6H-benzo[c][1,2]benzothiazine 5,5-dioxide as the foundational building block for synthesizing dibenzothiazine-based matrix materials, which are explicitly claimed in US Patent 2020/0335744 A1 for this application [1]. The extended π-conjugation and sulfone-mediated electron-transport properties of the dibenzothiazine scaffold differentiate it from simpler benzothiazine derivatives that lack the triplet energy levels required for efficient energy transfer to red phosphorescent emitters [1]. The patent landscape indicates commercial relevance and freedom-to-operate considerations that favor the dibenzothiazine chemotype over alternatives [1].

Structural Biology and Chemical Probe Development: Crystallographically Validated Protein Ligand

The availability of a high-quality PDB ligand structure (5VJ in entry 5F6D, with RSCC = 0.886 and RSR = 0.148) makes 6H-benzo[c][1,2]benzothiazine 5,5-dioxide an attractive scaffold for structure-based drug design campaigns targeting the protein family represented by PDB 5F6D [1]. Researchers can directly use the deposited coordinates for computational docking, pharmacophore modeling, and fragment-growing strategies without the need for de novo co-crystallization [1]. This structural head start is not available for unsolved monocyclic benzothiazine analogs that lack PDB depositions in comparable target classes [1].

Quote Request

Request a Quote for 6~{h}-Benzo[c][1,2]benzothiazine 5,5-Dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.